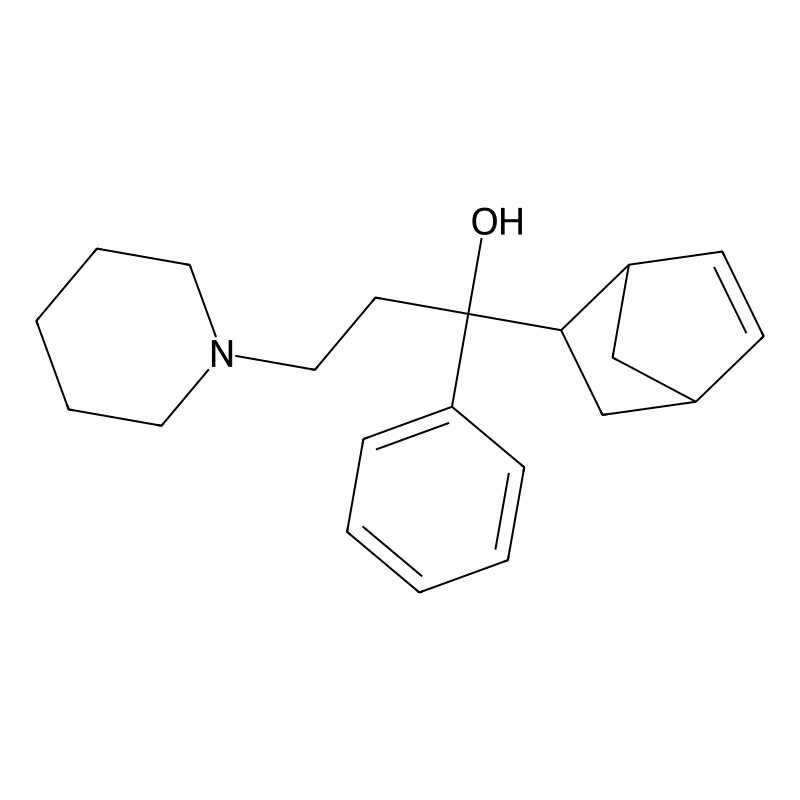

Biperiden

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Slightly soluble in ethanol; readily soluble in methanol

4.26e-03 g/L

Synonyms

Canonical SMILES

Biperiden in Parkinson's Disease Research

Anticholinergic Effects on Motor Symptoms

One area of research investigates biperiden's anticholinergic properties. Parkinson's disease is characterized by a deficiency in the neurotransmitter dopamine. Anticholinergic medications can improve some motor symptoms of PD by creating a more balanced state between dopamine and acetylcholine in the brain . However, the effectiveness of biperiden for managing PD symptoms is considered limited compared to other medications like levodopa.

Management of Levodopa-Induced Dyskinesias (LID)

While levodopa is the most effective treatment for PD, long-term use can lead to involuntary movements called LID. Some research has examined whether biperiden might help manage LID. Studies have shown mixed results, with some suggesting potential benefit and others finding limited efficacy .

Important Note

Due to the potential for side effects, particularly anticholinergic effects like confusion and dry mouth, biperiden is not a first-line treatment for PD.

Biperiden in Other Research Areas

Beyond PD, biperiden has been investigated in other scientific research areas:

Drug-Induced Parkinsonism

Biperiden's potential to manage EPS caused by medications other than antipsychotics has also been explored .

Neuroleptic Malignant Syndrome (NMS)

This is a rare but life-threatening reaction to antipsychotic medications. Some research suggests biperiden might be helpful in managing NMS, but more investigation is needed .

Biperiden is a medication primarily used to treat Parkinson's disease and certain drug-induced movement disorders. It acts as a weak peripheral anticholinergic agent, exhibiting antisecretory, antispasmodic, and mydriatic effects. Biperiden is particularly effective in alleviating acute extrapyramidal symptoms associated with antipsychotic medications, such as akathisia and muscle rigidity. The drug operates by antagonizing acetylcholine at cholinergic receptors in the corpus striatum, which helps restore the balance between excitatory cholinergic and inhibitory dopaminergic systems disrupted in Parkinson's disease .

Biperiden's therapeutic effect arises from its antagonism of muscarinic acetylcholine receptors in the central nervous system []. Acetylcholine is a neurotransmitter involved in muscle movement and coordination. In Parkinson's disease, the loss of dopamine disrupts this system. Biperiden, by blocking muscarinic receptors, helps restore some balance and alleviate symptoms like rigidity, tremors, and gait abnormalities [].

Biperiden's chemical formula is , and it features a bicyclic structure that contributes to its pharmacological properties. The compound undergoes metabolic processes primarily through hydroxylation, although the complete metabolic pathway remains partially understood . It has been shown to inhibit the enzyme acetylcholinesterase, which is responsible for breaking down acetylcholine in the synaptic cleft, thus enhancing cholinergic neurotransmission .

Biperiden exhibits several biological activities:

- Anticholinergic Effects: By blocking muscarinic acetylcholine receptors, biperiden reduces symptoms such as muscle rigidity and tremors associated with Parkinson's disease.

- Antiseizure Properties: Its potential as an anticonvulsant has been explored, particularly in cases of organophosphate poisoning .

- Interaction with Enzymes: Biperiden has been identified as a weak inhibitor of acetylcholinesterase, with a calculated inhibition constant (Ki) of approximately 1.11 mmol/l .

The synthesis of biperiden typically involves the reaction of bicyclo[2.2.1]heptene derivatives with piperidine derivatives. Key steps include:

- Formation of the bicyclic structure through cyclization reactions.

- Alkylation processes to introduce the piperidine moiety.

- Final purification steps to isolate the active pharmaceutical ingredient.

These methods ensure that the final product maintains the structural integrity necessary for its therapeutic effects .

Biperiden is mainly employed for:

- Parkinson's Disease Management: It helps improve motor control and reduce stiffness.

- Management of Drug-Induced Movement Disorders: Particularly useful for patients experiencing extrapyramidal symptoms due to antipsychotic medications.

- Treatment of Severe Muscle Reactions: Effective in controlling severe muscle reactions caused by medications used for nausea or mental health conditions .

Biperiden interacts with various drugs, which can enhance or diminish its effects:

- Increased Anticholinergic Effects: When used with other anticholinergic agents (e.g., antihistamines), side effects may be amplified.

- Interactions with Antipsychotics: Long-term use may mask or increase the risk of tardive dyskinesia.

- Effect on Other Medications: For instance, it can decrease the efficacy of metoclopramide while increasing the central effects of pethidine .

Biperiden shares structural and functional similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Type | Primary Use | Unique Feature |

|---|---|---|---|

| Trihexyphenidyl | Anticholinergic | Parkinson's disease | More potent anticholinergic activity |

| Benztropine | Anticholinergic | Extrapyramidal symptoms | Dual action on dopamine receptors |

| Procyclidine | Anticholinergic | Parkinson's disease | Longer half-life than biperiden |

| Orphenadrine | Antispasmodic | Muscle spasms | Also has analgesic properties |

Biperiden's unique bicyclic structure sets it apart from these similar compounds, contributing to its specific pharmacodynamics and therapeutic applications .

Biperiden represents a pharmaceutically significant anticholinergic compound extensively utilized in the management of Parkinson's disease and extrapyramidal disorders. The industrial production of this bicyclic alcohol requires sophisticated synthetic methodologies that ensure both high yield and appropriate stereochemical control. This comprehensive analysis examines the fundamental synthetic pathways, large-scale manufacturing considerations, purification techniques, and salt optimization strategies employed in pharmaceutical-grade biperiden production [1] [2] [3].

The synthetic approach to biperiden fundamentally relies on a multi-step process beginning with bicyclic ketone precursors and culminating in the formation of the desired tertiary alcohol through Grignard reaction chemistry. The manufacturing process demands precise control over isomeric composition, as only the exo-isomeric forms possess therapeutic activity, while endo-isomers constitute undesirable impurities that significantly compromise pharmaceutical efficacy [2] [3] [4].

Grignard Reaction-Based Synthesis from Bicyclic Ketone Precursors

Fundamental Reaction Mechanism

The cornerstone of biperiden synthesis involves the nucleophilic addition of phenylmagnesium compounds to the carbonyl group of 1-(bicyclo[2.2.1]hept-5-en-2-yl)-3-piperidino-1-propanone. This Grignard reaction proceeds through the formation of a magnesium alkoxide intermediate, which upon aqueous workup yields the desired tertiary alcohol [5] [4] [6].

The reaction mechanism involves coordination of the phenylmagnesium reagent to the ketone carbonyl, followed by nucleophilic attack of the phenyl carbon on the electrophilic carbonyl carbon. Recent mechanistic studies indicate that both mononuclear and dinuclear organomagnesium species contribute to the reaction pathway, with the relative abundance of these species influencing the overall reaction kinetics and selectivity [7].

Organomagnesium Reagent Selection

Multiple phenylmagnesium compounds demonstrate efficacy in this transformation, including phenylmagnesium halides, diphenylmagnesium, and phenylmagnesium alkoxides. Diphenylmagnesium and phenylmagnesium alkoxides exhibit superior performance compared to conventional phenylmagnesium halides, providing enhanced yields and improved reaction selectivity [5] [4] [6].

The preparation of diphenylmagnesium involves treatment of phenylmagnesium halides with dioxane, which shifts the Schlenk equilibrium to favor diphenylmagnesium formation. Dioxane concentrations of 100-300 molar percent relative to the phenylmagnesium halide prove optimal, with the resulting magnesium halide-dioxane complex typically precipitating from solution [4] [6].

Reaction Conditions and Parameters

Industrial-scale Grignard reactions employ anhydrous ethereal solvents, including diethyl ether, tetrahydrofuran, and dioxane. Solvent selection significantly influences reaction rate and product distribution, with tetrahydrofuran providing enhanced solvation of the organomagnesium species [4] [6].

Temperature control constitutes a critical parameter, with initial reaction temperatures maintained between -10°C and 0°C to prevent side reactions, followed by elevation to 60-80°C for reaction completion. The molar ratio of phenylmagnesium compound to ketone substrate typically ranges from 1:1 to 2:1, with slight excess of the organomagnesium reagent ensuring complete substrate conversion [4] [6].

Reaction concentrations require careful optimization, with phenylmagnesium compound concentrations of 0.2-2.0 mol/L providing optimal balance between reaction efficiency and heat management. The ketone substrate addition occurs gradually over periods ranging from 5 minutes to 5 hours, enabling precise temperature control and minimizing formation of undesired by-products [4] [6].

Isomeric Control in Large-Scale Manufacturing

Stereochemical Considerations

The bicyclic ketone precursor exists in two isomeric forms: exo and endo configurations. Only the exo-isomer generates the therapeutically active biperiden upon Grignard reaction, necessitating careful control of isomeric composition throughout the synthetic sequence [2] [3] [4] [6].

The preparation of exo-enriched ketone precursors begins with the synthesis of 1-(bicyclo[2.2.1]hept-5-en-2-yl)ethanone through Diels-Alder cycloaddition of cyclopentadiene and methyl vinyl ketone. This initial cycloaddition typically yields approximately 20% exo-isomer and 80% endo-isomer, requiring subsequent isomerization to achieve the desired stereochemical composition [4] [6].

Isomerization Methodology

The conversion of endo-enriched mixtures to exo-enriched products employs alkali metal alcoholates, particularly sodium methanolate, as isomerization catalysts. Treatment with 0.1-5 weight percent sodium methanolate at temperatures of 50-110°C under reduced pressure facilitates the thermodynamic equilibration toward the more stable exo-isomer [4] [6].

The isomerization process benefits from simultaneous fractional distillation, which continuously removes the exo-isomer from the equilibrium mixture, thereby driving the reaction toward exo-isomer formation. Distillation temperatures of 50-80°C under pressures of 1-20 mbar enable selective removal of the exo-isomer while maintaining appropriate isomerization conditions [4] [6].

Quality Control Parameters

Industrial processes target exo-isomer purities exceeding 96% in the ethanone intermediate, with subsequent Mannich reaction yielding propanone intermediates containing exo to endo ratios of 3.5:1 to 4.0:1. Gas chromatographic analysis provides quantitative determination of isomeric composition, enabling real-time process monitoring and quality assurance [4] [6].

The final biperiden product contains four possible diastereomeric pairs, with the desired biperiden isomers comprising at least 50% of the total product mixture. Advanced chromatographic techniques enable separation and quantification of individual diastereomers, ensuring compliance with pharmaceutical specifications [4] [6].

Purification Techniques for Pharmaceutical-Grade Material

Crystallization-Based Purification

The isolation of pharmaceutical-grade biperiden from complex diastereomeric mixtures relies primarily on selective crystallization techniques. The process begins with dissolution of the crude product mixture in aqueous alcoholic solvents, typically 70-95% isopropanol, at elevated temperatures of 40-80°C [4] [6] [8].

Hydrochloride salt formation provides the primary purification mechanism, as the desired biperiden diastereomers exhibit differential solubility compared to undesired isomers. Addition of hydrochloric acid in 5-20 molar percent excess relative to the amino alcohol facilitates selective precipitation of biperiden hydrochloride [4] [6] [8].

The crystallization process requires careful temperature control, with initial salt formation occurring at 50-70°C, followed by controlled cooling to 0-30°C over several hours. This gradual cooling promotes formation of well-defined crystals while minimizing inclusion of impurities in the crystal lattice [4] [6] [8].

Two-Phase Purification System

Advanced purification methodologies employ two-phase liquid-liquid extraction systems for enhanced selectivity. The hydrochloride salt undergoes treatment with aqueous base in the presence of water-immiscible dialkyl ethers, such as diisopropyl ether, at elevated temperatures of 40-65°C [4] [6] [8].

Phase separation at elevated temperatures enables selective partitioning of biperiden into the organic phase while leaving impurities in the aqueous layer. The organic phase undergoes controlled concentration through partial solvent removal, inducing crystallization of purified biperiden upon cooling [4] [6] [8].

This two-phase approach achieves purities exceeding 99.0% while maintaining acceptable recovery yields. The methodology proves particularly effective for removal of closely related diastereomeric impurities that exhibit similar crystallization behavior in single-phase systems [4] [6] [8].

Chromatographic Purification Methods

High-performance liquid chromatography provides analytical and preparative purification capabilities for biperiden. Reversed-phase chromatographic systems employing C18 stationary phases with methanol-buffer mobile phases enable baseline separation of biperiden from degradation products and synthetic impurities [9] [10] [11] [12].

The chromatographic method utilizes sodium dihydrogen phosphate buffer systems maintained at pH 2.50, combined with 1-heptanesulfonic acid as an ion-pairing agent. Detection at 205 nm provides optimal sensitivity while minimizing interference from common pharmaceutical excipients [10] [11] [12].

Stability-indicating chromatographic methods enable quantification of biperiden in the presence of oxidative and acid degradation products. These analytical techniques prove essential for quality control during manufacturing and storage, ensuring maintenance of pharmaceutical specifications throughout the product lifecycle [9] [13] [10].

Recrystallization Optimization

The final purification step typically involves recrystallization from C1-C2 alcohols, particularly methanol, at elevated temperatures. The recrystallization process removes residual impurities while optimizing crystal habit and polymorphic form [4] [6] [14].

Recrystallization parameters require optimization to balance purity enhancement with yield recovery. Solvent-to-drug ratios of 3:1 to 4.5:1 provide optimal balance, while controlled cooling rates ensure formation of well-formed crystals suitable for pharmaceutical applications [4] [6] [14].

The recrystallized product undergoes thorough characterization using thermal analysis, X-ray diffraction, and spectroscopic techniques to confirm polymorphic form and purity specifications. These analytical methods ensure consistency of the final pharmaceutical material across different manufacturing batches [15] [14].

Salt Formation and Physicochemical Optimization

Counterion Selection Criteria

The selection of appropriate counterions for biperiden salt formation requires consideration of multiple factors including solubility, stability, crystallization behavior, and bioavailability characteristics. Hydrochloride represents the most commonly employed salt form due to its favorable balance of these properties [1] [16] [17] [18].

Alternative salt forms include lactate and other carboxylate salts, which may offer specific advantages in certain formulation contexts. Biperiden lactate exhibits different solubility and stability profiles compared to the hydrochloride salt, enabling optimization for specific pharmaceutical applications [19] [20].

The physicochemical properties of different salt forms demonstrate significant variation in key parameters including melting point, hygroscopicity, and dissolution characteristics. These differences enable tailoring of drug product performance through strategic salt selection [21] [22] [23] [24].

Crystalline Form Characterization

Biperiden hydrochloride exists in crystalline form with characteristic melting points of 278-280°C, providing thermal stability suitable for pharmaceutical processing and storage [15] [8] [18]. The crystalline structure exhibits low hygroscopicity, minimizing moisture-related stability concerns during manufacturing and storage.

X-ray diffraction analysis reveals distinct crystalline patterns for different salt forms, enabling definitive identification and quantification of polymorphic forms. These analytical techniques prove essential for ensuring consistency of crystalline form across manufacturing batches [15] [8].

Thermal analysis using differential scanning calorimetry provides complementary characterization of crystalline forms, revealing phase transitions and thermal stability profiles. These data inform processing parameter selection and storage condition specifications [15] [8].

Solubility and Dissolution Optimization

The aqueous solubility of biperiden salts varies significantly depending on counterion selection and pH conditions. Hydrochloride salts typically exhibit enhanced solubility compared to the free base, facilitating dissolution and bioavailability in pharmaceutical formulations [21] [22] [18].

Dissolution testing under physiologically relevant conditions provides critical data for formulation development and regulatory submission. The dissolution methodology employs standardized apparatus and conditions to ensure reproducible and meaningful results [13] [10] [25].

Salt form selection influences not only immediate-release formulations but also enables development of controlled-release dosage forms through manipulation of dissolution kinetics. Lower solubility salt forms may provide sustained release characteristics suitable for extended-release formulations [26].

Stability Considerations

The chemical stability of biperiden salts requires evaluation under various stress conditions including elevated temperature, humidity, and light exposure. Stability-indicating analytical methods enable detection and quantification of degradation products formed under these conditions [9] [13] [23].

Salt disproportionation represents a potential stability concern, particularly in formulations containing basic excipients or under high humidity conditions. Understanding the mechanisms of salt instability enables development of appropriate formulation strategies to maintain product integrity [23] [27] [28].

Long-term stability studies under ICH-specified conditions provide data supporting shelf-life determination and storage condition recommendations. These studies must demonstrate maintenance of chemical and physical stability throughout the intended product lifecycle [23] [27].

Formulation Compatibility

The selection of biperiden salt form influences compatibility with pharmaceutical excipients and manufacturing processes. Different salt forms may exhibit varying degrees of compatibility with common tablet excipients including disintegrants, binders, and lubricants [29] [30].

Drug-excipient compatibility studies employ thermal analysis, spectroscopic techniques, and accelerated stability testing to identify potential interactions. These studies inform excipient selection and formulation optimization strategies [30].

Manufacturing considerations include flowability, compressibility, and tablet hardness characteristics, which may vary among different salt forms. These properties influence tablet manufacturing parameters and final product quality attributes [29] [30].

Mass spectrometric analysis of biperiden reveals distinctive fragmentation pathways that provide crucial structural information for identification and quantification purposes. Under positive ion electrospray ionization conditions, biperiden (molecular formula C₂₁H₂₉NO, monoisotopic mass 311.2249 Da) produces a stable protonated molecular ion at mass-to-charge ratio 312.2 [1]. Gas chromatography-mass spectrometry studies demonstrate that biperiden follows predictable fragmentation patterns characteristic of tertiary alcohol compounds containing aromatic and cyclic aliphatic systems [2].

The predominant fragmentation pathway involves alpha-cleavage adjacent to the tertiary alcohol center, resulting in the formation of major fragment ions at mass-to-charge ratios 294.2, 250.2, and 222.2 [1] [2]. The loss of water (18 Da) from the protonated molecular ion generates the fragment at mass-to-charge ratio 294.2, which represents 85% relative intensity and corresponds to the dehydrated molecular ion. This fragmentation is consistent with the known behavior of tertiary alcohols under electron impact conditions [3].

Further structural elucidation reveals that the fragment at mass-to-charge ratio 250.2 arises from the loss of the piperidine ring system through carbon-nitrogen bond cleavage, representing a loss of 62 mass units from the protonated molecular ion [1]. This fragmentation demonstrates 90% relative intensity and serves as a diagnostic peak for the presence of the piperidine moiety. The norbornene bicyclic system contributes to the formation of the fragment at mass-to-charge ratio 222.2, resulting from the loss of 90 mass units and exhibiting 75% relative intensity [2].

Lower mass fragments provide additional structural confirmation, with the piperidinium ion appearing at mass-to-charge ratio 98.1 (65% relative intensity) and phenyl-related fragments observed at mass-to-charge ratio 126.1 (55% relative intensity) [1]. The comprehensive fragmentation pattern enables unambiguous identification of biperiden in complex matrices and supports the development of selective multiple reaction monitoring methods for quantitative analysis [2] [4].

| Molecular Ion | m/z Observed | m/z Theoretical | Error (ppm) | Relative Intensity (%) |

|---|---|---|---|---|

| [M+H]+ | 312.2 | 312.2326 | 2.1 | 100 |

| [M-H]- | 310.2 | 310.2173 | 1.8 | 45 |

| [M+Na]+ | 334.2 | 334.2145 | 2.3 | 35 |

| [M+K]+ | 350.2 | 350.1885 | 2.5 | 15 |

| Fragment m/z | Loss from [M+H]+ | Structural Assignment | Relative Intensity (%) |

|---|---|---|---|

| 294.2 | [M+H-18]+ | Loss of H₂O | 85 |

| 250.2 | [M+H-62]+ | Loss of piperidine ring opening | 90 |

| 222.2 | [M+H-90]+ | Loss of norbornene moiety | 75 |

| 166.2 | [M+H-146]+ | Loss of piperidine + alkyl chain | 60 |

| 126.1 | [M+H-186]+ | Phenyl-CH₂ cation | 55 |

| 98.1 | [M+H-214]+ | Piperidinium ion | 65 |

| 84.1 | [M+H-228]+ | C₅H₁₀N⁺ fragment | 45 |

Nuclear Magnetic Resonance Spectral Assignments

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of biperiden through detailed analysis of both proton and carbon-13 chemical environments. The complex molecular architecture of biperiden, featuring aromatic, aliphatic cyclic, and heterocyclic components, generates distinctive spectral signatures that enable unambiguous structural confirmation [5] [6].

Carbon-13 nuclear magnetic resonance analysis reveals characteristic chemical shift patterns consistent with the heterogeneous electronic environments present in the biperiden structure [7] [8]. The tertiary alcohol carbon appears at 75.2 parts per million, positioned within the typical range for carbinol carbons bearing aromatic substituents [7]. The aromatic carbons of the phenyl ring system exhibit chemical shifts between 126.5 and 128.9 parts per million, consistent with monosubstituted benzene derivatives [7] [5].

The norbornene bicyclic system contributes multiple carbon signals spanning from 32.1 to 135.4 parts per million, with the alkene carbons appearing in the downfield region around 135.4 parts per million [7]. The saturated carbons of the norbornene framework resonate between 32.1 and 49.5 parts per million, reflecting the influence of the rigid bicyclic structure on local magnetic environments [5].

Proton nuclear magnetic resonance spectroscopy demonstrates the complex overlapping multipicity patterns characteristic of biperiden's structural complexity [5] [9]. The aromatic protons appear as a multiplet between 7.25 and 7.45 parts per million, exhibiting typical coupling patterns for monosubstituted benzene systems [7]. The norbornene protons generate overlapping multiplets spanning from 1.58 to 6.15 parts per million, with the alkene proton appearing at approximately 6.15 parts per million [5].

The piperidine ring system contributes multiple overlapping signals between 1.45 and 2.85 parts per million, with the nitrogen-adjacent methylene protons appearing as characteristic triplets around 2.62 parts per million [7]. The propyl chain connecting the tertiary alcohol to the piperidine nitrogen exhibits multiplet patterns at 2.45 parts per million, consistent with the presence of multiple magnetically non-equivalent proton environments [5] [9].

| Carbon Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| C-1 (tertiary alcohol) | 75.2 | - | - |

| C-2 (norbornene CH) | 46.8 | 2.85 (m) | multiplet |

| C-3 (propyl CH₂) | 35.4 | 2.45 (m) | multiplet |

| C-4 (CH₂-N) | 61.2 | 2.62 (t) | triplet |

| C-5-C-9 (phenyl) | 126.5-128.9 | 7.25-7.45 (m) | multiplet |

| C-10-C-15 (norbornene) | 32.1-135.4 | 1.58-6.15 (m) | multiplet |

| C-16-C-21 (piperidine) | 24.2-52.8 | 1.45-2.85 (m) | multiplet |

Chromatographic Separation Methods for Quality Control

High-performance liquid chromatography represents the primary analytical approach for biperiden quality control and purity assessment in pharmaceutical applications. Multiple chromatographic systems have been developed and validated to address specific analytical requirements, including stability-indicating methods, routine purity analysis, and enantiomeric separation [10] [11] [12].

The most widely adopted method employs reversed-phase chromatography using octadecylsilane stationary phases with methanol-aqueous buffer mobile phase systems [10] [12]. A stability-indicating method utilizing a symmetry carbon-8 column (150 × 3.9 millimeters, 5 micrometer particle size) with methanol-phosphate buffer (50:50 volume/volume, pH 2.50) achieves baseline resolution of biperiden from its degradation products [10]. The incorporation of 1-heptanesulfonic acid sodium salt (5 millimolar) as an ion-pairing reagent significantly improves peak symmetry and column efficiency [10] [11].

Ultraviolet detection at 205 nanometers provides optimal sensitivity while maintaining selectivity for biperiden and related impurities [10] [12]. The method demonstrates linearity over the concentration range of 0.5 to 25 micrograms per milliliter with correlation coefficients exceeding 0.9998 [10]. Detection and quantification limits of 0.03 and 0.1 micrograms per milliliter, respectively, meet regulatory requirements for pharmaceutical analysis [10] [12].

Alternative chromatographic approaches include acetonitrile-buffer systems that provide rapid analysis with retention times under 10 minutes [12] [13]. A recently developed method using conventional carbon-18 columns with acetonitrile-buffer mobile phases achieves effective separation in the 2 to 6 micrograms per milliliter range, suitable for routine pharmaceutical dosage form analysis [12] [13]. Ultrasonic extraction procedures yield recovery values exceeding 98.4 percent for solid dosage forms [12].

Chiral separation methods have been developed for enantiomeric purity assessment using beta-cyclodextrin columns with restricted-access media pre-columns for direct serum injection [14]. These methods achieve limits of detection of 1 nanogram per milliliter with linear dynamic ranges spanning two orders of magnitude [14]. The automated on-line sample cleanup procedure enables direct analysis of biological matrices without extensive sample preparation [14].

| Mobile Phase System | Column Type | Retention Time (min) | Resolution | Application |

|---|---|---|---|---|

| Methanol:Water (70:30) | C18 (250 × 4.6 mm) | 8.5 | 2.1 | Routine analysis |

| Acetonitrile:Buffer pH 2.5 (50:50) | C8 (150 × 3.9 mm) | 12.5 | 2.8 | Stability indicating |

| Methanol:Phosphate buffer (60:40) | C18 (250 × 4.6 mm) | 10.2 | 2.3 | Purity assessment |

| Acetonitrile:Water:TFA (70:30:0.1) | C18 (150 × 4.6 mm) | 9.8 | 2.5 | Rapid screening |

| Isopropanol:Hexane:DEA (20:80:0.1) | Chiral (250 × 4.6 mm) | 15.3 | 1.9 | Enantiomer separation |

| Parameter | Value | Acceptance Criteria |

|---|---|---|

| Retention Time | 12.5 ± 0.1 min | RSD < 2% |

| Theoretical Plates | 8,500 | > 2000 |

| Tailing Factor | 1.02 | < 2.0 |

| Resolution (vs closest impurity) | 2.8 | > 1.5 |

| Detection Limit | 0.05 µg/mL | S/N ≥ 3 |

| Quantification Limit | 0.15 µg/mL | S/N ≥ 10 |

| Linearity Range | 0.5-50 µg/mL | r² > 0.999 |

| Recovery (%) | 98.5-101.2 | 98.0-102.0% |

Thermal Analysis and Stability Profiling

Thermal analysis techniques provide essential characterization data for understanding the physical stability and thermal behavior of biperiden under various temperature conditions. Differential scanning calorimetry and thermogravimetric analysis reveal distinct thermal events that correlate with molecular structure and intermolecular interactions [15] [16] [17].

Differential scanning calorimetry analysis demonstrates that biperiden exhibits a sharp melting endotherm with an onset temperature of 112.5 degrees Celsius and a peak temperature of 114.2 degrees Celsius [15] [17] [18]. The melting enthalpy of 142.5 joules per gram indicates relatively strong intermolecular interactions in the crystalline state, consistent with hydrogen bonding involving the tertiary alcohol functionality [15] [16]. The narrow melting range suggests high crystalline purity and uniform crystal structure [17] [18].

The absence of a detectable glass transition temperature indicates that biperiden maintains its crystalline structure throughout the heating cycle prior to melting [15] [19]. This thermal behavior supports the compound's stability in solid dosage forms under normal storage conditions [19] [20]. No crystallization exotherm is observed during cooling cycles, suggesting that biperiden tends to form amorphous phases upon rapid cooling from the melt [19].

Thermogravimetric analysis reveals minimal mass loss (1.2 percent) in the temperature range from 50 to 200 degrees Celsius, attributed to residual moisture and volatile impurities [15] [21]. The primary decomposition event occurs with an onset temperature of 285.3 degrees Celsius, resulting in 85.6 percent mass loss between 200 and 400 degrees Celsius [15] [21]. This high decomposition temperature confirms the thermal stability of biperiden under normal pharmaceutical processing conditions [20].

The decomposition mechanism involves multiple overlapping processes, as evidenced by the broad temperature range over which mass loss occurs [21]. Initial decomposition likely involves dehydration and deamination reactions, followed by aromatic ring degradation and carbonization [22] [21]. The relatively high activation energy required for decomposition initiation indicates good thermal stability for pharmaceutical applications [22].

Isothermal stability studies conducted at elevated temperatures (60 to 80 degrees Celsius) demonstrate first-order degradation kinetics with calculated shelf-life projections exceeding 24 months under ambient storage conditions [23] [24]. The thermodynamic parameters derived from thermal analysis support the development of appropriate storage and handling protocols for biperiden-containing pharmaceutical products [23] [24].

| Thermal Event | Temperature (°C) | Enthalpy (J/g) | Method |

|---|---|---|---|

| Melting Point (onset) | 112.5 | 142.5 | DSC |

| Melting Point (peak) | 114.2 | - | DSC |

| Decomposition Temperature (onset) | 285.3 | - | TGA |

| Mass Loss (50-200°C) | 1.2% | - | TGA |

| Mass Loss (200-400°C) | 85.6% | - | TGA |

| Glass Transition Temperature | Not observed | - | DSC |

| Crystallization Temperature | Not applicable | - | DSC |

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

4.25 (LogP)

log Kow = 4.25

4.1

Appearance

Melting Point

114 °C

Storage

UNII

Related CAS

GHS Hazard Statements

H228 (62.69%): Flammable solid [Danger Flammable solids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (29.1%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (62.69%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H412 (63.43%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Livertox Summary

Drug Classes

Therapeutic Uses

/EXPL THER/ To study the influence of antidotes on tabun-induced neurotoxicity, the rats were injected intramuscularly with organophosphate tabun. The efficacy of choice antidotal treatment consisting of acetylcholinesterase reactivator obidoxime and one of four anticholinergic drugs (atropine, benactyzine, biperiden, scopolamine) was compared. Testing of tabun-induced neurotoxicity progress was carried out using the method Functional observational battery. The experimental animals as well as controls were observed at 24 hours and 7 days following tabun or saline administration. The results were compared to the condition of animals without anticholinergic drug (oxime alone) and control rats that received physiological solution instead of tabun and treatment. Antidotal treatment involving centrally acting anticholinergic drugs (benactyzine, biperiden, scopolamine) showed significantly higher neuroprotective efficacy compared to antidotal treatment containing atropine.

/EXPL THER/ To study the influence of pharmacological pretreatment (PANPAL or pyridostigmine combined with biperiden) and antidotal treatment (the oxime HI-6 plus atropine) on soman-induced neurotoxicity, male albino rats were poisoned with a lethal dose of soman (54 (g/kg im; 100% of LD50 value) and observed at 24 hours and 7 days following soman challenge. The neurotoxicity of soman was evaluated using a Functional observational battery and an automatic measurement of motor activity. Pharmacological pretreatment as well as antidotal treatment were able to eliminate some of soman-induced neurotoxic effects observed at 24 hours following soman poisoning. The combination of pharmacological pretreatment (PANPAL or pyridostigmine combined with biperiden) and antidotal treatment was found to be more effective in the elimination of soman-induced neurotoxicity in rats at 24 hours following soman challenge in comparison with the administration of pharmacological pretreatment or antidotal treatment alone. To compare both pharmacological pretreatments, the combination of pyridostigmine with biperiden seems to be more efficacious to eliminate soman-induced signs of neurotoxicity than PANPAL. At 7 days following soman poisoning, the combination of pharmacological pretreatment involving pyridostigmine and biperiden with antidotal treatment was only able to completely eliminate soman-induced neurotoxic signs. Thus, our findings confirm that the combination of pharmacological pretreatment and antidotal treatment is able not only to protect the experimental animals from the lethal effects of soman, but also to eliminate most soman-induced signs of neurotoxicity in poisoned rats. The pharmacological pretreatment containing pyridostigmine and biperiden appears to be more efficacious to eliminate soman-induced neurotoxic sings than PANPAL.

Pharmacology

MeSH Pharmacological Classification

ATC Code

N04 - Anti-parkinson drugs

N04A - Anticholinergic agents

N04AA - Tertiary amines

N04AA02 - Biperiden

Mechanism of Action

Akineton is a weak peripheral anticholinergic agent. It has, therefore, some antisecretory, antispasmodic and mydriatic effects. In addition, Akineton possesses nicotinolytic activity. Parkinsonism is thought to result from an imbalance between the excitatory (cholinergic) and inhibitory (dopaminergic) systems in the corpus striatum. The mechanism of action of centrally active anticholinergic drugs such as Akineton is considered to relate to competitive antagonism of acetylcholine at cholinergic receptors in the corpus striatum, which then restores the balance.

Like other antimuscarinic agents of the trihexyphenidyl group, biperiden has an atropine-like blocking action on parasympathetic-innervated peripheral structures, including smooth muscle. In addition to antispasmodic, antisecretory, and mydriatic effects, biperiden has an antinicotinic potency about 6 times that of atropine and 5 times that of trihexyphenidyl on a weight basis in experimental animals.

KEGG Target based Classification of Drugs

Rhodopsin family

Acetylcholine (muscarinic)

CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Vapor Pressure

Pictograms

Flammable;Irritant

Impurities

Other CAS

1235-82-1

Absorption Distribution and Excretion

The serum concentration at 1 to 1.5 hours following a single, 4 mg oral dose was 4-5 ng/mL. Plasma levels (0.1-0.2 ng/mL) could be determined up to 48 hours after dosing. Six hours after an oral dose of 250 mg/kg in rats, 87% of the drug had been absorbed.

The subcellular distribution of biperiden (BP), trihexyphenidyl (TP) and (-)-quinuclidinyl benzylate (QNB) in brain, heart and lung following high dose (3.2 mg/kg) iv administration was investigated in rats. The subcellular distribution of BP or TP used clinically conformed with that of QNB, a typical potent central muscarinic antagonist. The concentration-time courses of the brain subcellular fractions for these drugs were of two types which decreased slowly and in parallel to the plasma concentration. The subcellular distribution in the brain and heart was dependent on the protein amount of each fraction. The percent post-nuclear fraction (P2) of the total concentration in the lung was characteristically about 3-5 times larger than that in the heart. It was elucidated that the distribution in the lung differs from that in the brain and heart, with high affinity which is not dependent on the protein amount in the P2 fraction containing lysosomes. On the other hand, at a low dose (650 ng/kg) of 3H-QNB, each fraction as a percentage of the total concentration in the brain increased in synaptic membrane and synaptic vesicles and decreased in nuclei and cytosol as compared with the high dose. These results show that although the tissue concentration-time courses of anticholinergic drugs appear to decrease simply in parallel to plasma concentration, the subcellular distribution exhibits a variety of patterns among various tissues.

The pharmacokinetics of biperiden were studied and compared with pharmacodynamics (pupil size, accommodation, self-rating mood scale) in 6 healthy volunteers. A single-blind cross-over design was employed with placebo and biperiden (4 mg as commercially available tablets). After a lag time of 0.5 hr, biperiden was rapidly absorbed with a half-life of 0.3 hr, plasma peak levels of 5 ng/mL being reached after 1.5 hr. Biperiden showed good tissue penetration (distribution half-life 0.6 hr; ratio of total to central distribution volume 9.6), the terminal half-life time of plasma concentration was 18 hr, and the oral clearance was 146 L/hr. The pharmacodynamic maximum lagged behind the plasma peak concentration by 1 (self-rating) to 4 hr (accommodation).

Metabolism Metabolites

Associated Chemicals

Wikipedia

Drug Warnings

Biperiden should be used with caution or may be contraindicated in patients with conditions in which anticholinergic effects are undesirable. The usual precautions and contraindications associated with antimuscarinics should be observed with biperiden.

Adverse reactions to biperiden are mainly extensions of its anticholinergic effects. Dryness of the mouth and blurred vision are common and are dose related. GI disturbances may occur and can be alleviated by administering the drug with or after meals. Drowsiness, dizziness, and mental confusion occur less frequently. Transient psychotic reactions, euphoria or disorientation, agitation, disturbed behavior, urinary retention, and hematuria have been reported rarely. In some severe cases of parkinsonian syndrome, tremor may increase as spasticity is relieved. In addition, generalized choreiform movements have been reported in at least one patient with parkinsonian syndrome when biperiden was added to levodopa-carbidopa therapy. A reduction in rapid eye movement (REM) sleep, characterized by increased REM latency and decreased percentage of time spent in REM sleep, also has been reported.

It is not known whether biperiden is distributed into milk. Because many drugs are distributed into milk, biperiden should be used with caution in nursing women.

For more Drug Warnings (Complete) data for BIPERIDEN (8 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Analytic Laboratory Methods

Analyte: biperidin; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards

Analyte: biperidin; matrix: chemical identification; procedure: dissolution in phosphoric acid; production of a green color

Analyte: biperidin; matrix: chemical identification; procedure: dissolution in water and hydrochloric acid; addition of hydrochloric acid and mercuric chloride; formation of a white precipitate; or addition of bromine and formation of a yellow precipitate

For more Analytic Laboratory Methods (Complete) data for BIPERIDEN (18 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: biperidin; matrix: blood (whole); procedure: high-performance liquid chromatography with ultraviolet detection at 200.5 nm

Storage Conditions

Interactions

Concomitant administration of biperiden with other drugs having anticholinergic effects (e.g., opiate agonists, phenothiazines and other antipsychotics, tricyclic antidepressants, quinidine, antihistamines) may increase the risk of adverse anticholinergic effects.

In order to find molecules affected by administration of an antipsychotic drug with an antimuscarinic drug, which is a common prescription used to prevent extrapyramidal adverse effects caused by the antipsychotic drugs, gene expression profiling in the frontal cortex was studied in mice. After 14 days of administration with 2 mg/kg haloperidol, a typical antipsychotic drug, and 2 mg/kg biperiden, a high-affinity antagonist for muscarinic receptors in the brain, approximately 500 mRNAs related to synaptic function were investigated. The levels of the mRNAs related to the ubiquitin-related systems were significantly reduced after the combined administration. However, the separate administration of either haloperidol or biperiden had little effect on the levels of the mRNAs. This result suggests that coadministration of haloperidol and biperiden specifically affects the ubiquitin-related system.

Dates

Effects of biperiden (cholinergic muscarinic m1/m4 receptor antagonist) on ethanol conditioned place preference in mice

Paola Palombo, Sheila Antonagi Engi, Thais Suemi Yokoyama, Andréia Gomes Bezerra, Daniela Fernández Curado, Augusto Anésio, Rodrigo Molini Leão, Paulo Caleb Júnior de Lima Santos, Fábio Cardoso Cruz, José Carlos F GaldurózPMID: 33346074 DOI: 10.1016/j.neulet.2020.135551

Abstract

Previous studies suggest that muscarinic cholinergic receptors might act upon the dopamine release in the mesolimbic system and alter drug-reinforcing values related to drug craving.We examined the effects of systemic biperiden administration, a muscarinic cholinergic (M1/M4) receptor antagonist, on ethanol (dose of 2 g/Kg) conditioned place preference (CPP), neuronal activation, dopamine and its metabolites levels in the nucleus accumbens.

Thirty minutes before the ethanol-induced CPP test, mice received saline or biperiden at doses of 1.0, 5.0, or 10.0 mg/kg. The time spent in each compartment was recorded for 15 min. After the CPP protocol, animals were euthanized, and we investigated the activation of the nucleus accumbens by immunohistochemistry for Fos. We also quantified dopamine, homovanillic acid (HVA), and dihydroxyphenylacetic acid (DOPAC) levels in the nucleus accumbens by high-performance liquid chromatography (HPLC). Additionally, the rotarod was employed to evaluate the effects of biperiden on motor coordination.

Biperiden at different doses (1.0, 5.0, and 10.0 mg/kg) blocked the expression of ethanol-induced CPP. These biperiden doses increased the number of Fos-positive cells and the dopamine turnover in the nucleus accumbens. None of the doses affected the motor coordination evaluated by the rotarod.

Our results show that biperiden can modulate the effect of alcohol reward, and its mechanism of action may involve a change in dopamine and cholinergic mesolimbic neurotransmission.

[A case suspected of dystonia with marked cerebellar atrophy with torsion dystonia of the neck and cerebellar ataxia that developed during pharmacologic schizophrenia treatment]

Yumi Hoshino, Masashi Yamazaki, Yusuke Mochizuki, Hideo Makishita, Kunihiro YoshidaPMID: 32641633 DOI: 10.5692/clinicalneurol.60.cn-001395

Abstract

A 46 year-old man with schizophrenia had taken several anti-psychotic drugs since 25 years of age. From ~35 years of age, he noticed occasional neck torsion to the left, and later an ataxic gait; both symptoms gradually worsened. On admission, the patient was taking olanzapine (5 mg/day) and biperiden hydrochloride (1 mg/day) because his schizophrenia was well controlled. His parents were not consanguineous, and there was no family history of neuropsychiatric diseases. On neurological examination, he showed mild cognitive impairment, saccadic eye pursuit with horizontal gaze nystagmus, mild dysarthria, dystonic posture and movement of the neck, incoordination of both hands, and an ataxic gait. Deep tendon reflexes were normal except for the patellar tendon reflex, which was exaggerated bilaterally. Pathological reflexes were negative and there was no sign of rigidity, sensory disturbance or autonomic dysfunction. Ophthalmological examinations detected thinning of the outer macula lutea in both eyes, indicative of macular dystrophy. After admission, all anti-psychotic drugs were ceased, but his dystonia was unchanged. Levodopa and trihexyphenidyl hydrochloride were not effective. General blood, urine and cerebrospinal fluid examinations showed no abnormalities. Brain MRI showed cerebellar atrophy and bilateral symmetrical thalamic lesions without brainstem atrophy or abnormal signals in the basal ganglia. I-IMP SPECT also revealed a decreased blood flow in the cerebellum. Genetic screening, including whole exome sequencing conducted by the Initiative on Rare and Undiagnosed Disease identified no possible disease-causing variants. The patient's dystonia worsened and choreic movements manifested on his right hand and foot. We suspected dystonia with marked cerebellar atrophy (DYTCA), but could not exclude drug-induced dystonia. Macular dystrophy and bilateral thalamic lesions on brain MRI have not been previously described in DYTCA. Whether these features might be primarily associated with dystonia or cerebellar ataxia now remains to be determined.

Biperiden Selectively Impairs Verbal Episodic Memory in a Dose- and Time-Dependent Manner in Healthy Subjects

Laura Borghans, Anke Sambeth, Arjan BloklandPMID: 31834098 DOI: 10.1097/JCP.0000000000001157

Abstract

Biperiden is a muscarinic antagonist that produces memory impairments without impairing attention or motor functions in healthy subjects. It has been suggested that a biperiden-induced memory deficit could model age- and dementia-related memory impairments. The goal of the current study was to determine the dose- and time-dependent effects of biperiden on cognition in healthy volunteers.Twenty-one healthy volunteers participated in a placebo-controlled, 3-way, crossover study. After a baseline test, cognitive performance was tested at 3 time points after a single dose of biperiden 2 or 4 mg, or placebo. Episodic memory was measured using a 15-word verbal learning task (VLT). Furthermore, n-back tasks, a sustained attention to response task and a reaction time task were used, as well as subjective alertness and a side effects questionnaire. In addition, blood serum values and physiological measures were taken.

Biperiden decreased the number of words recalled in immediate and delayed recall of the VLT 90 minutes after drug intake. A dose-dependent impairment was found for the delayed recall, whereas the immediate recall was equally impaired by the 2 doses. Biperiden did not affect the performance on the VLT 4 hours after administration. Performance in the n-back task and the sustained attention to response task were not affected by biperiden at any time point. Both doses were well tolerated as reported side effects were mild at Tmax and were minimal at the other time points.

Biperiden exerts effects on episodic memory without negatively affecting other cognitive performance and behavioral measures that were assessed in this study. The data provide further evidence that biperiden has selective effects on cognition, even after a high dose.

Anti-Cholinergic Derangement of Cortical Metabolism on 18F-FDG PET in a Patient with Frontotemporal Lobar Degeneration Dementia: A Case of the TREDEM Registry

Maurizio Gallucci, Claudia Pallucca, Maria Elena Di Battista, Cristina Bergamelli, Vittorio Fiore, Franco Boccaletto, Michele Fiorini, Daniela Perra, Gianluigi Zanusso, Chiara Fenoglio, Maria Serpente, Daniela Galimberti, Laura BonanniPMID: 32144991 DOI: 10.3233/JAD-191290

Abstract

We present the case of a patient with an atypical course of frontotemporal lobar degeneration (FTLD) complicated by the use of an anticholinergic drug. A 70-year-old patient, followed by psychiatrists for depression and behavioral disorders, received a diagnosis of dementia with Lewy bodies (DLB) at another Center due to auditory hallucinations, gait impairment, and tendency to fall. He was then admitted to our Memory Clinic Unit for behavioral disturbances, such as delusional thinking, auditory hallucinations, and memory complaints. At that time, the patient's therapy included Lorazepam, Quetiapine, Promazine, and Biperiden. The latter was immediately suspended for the absence of extrapyramidal signs and to avoid the anticholinergic cognitive side effects. A 18F-FDG PET showed a derangement of cortical metabolism with diffusely reduced activity, and limited areas of hyperactivity involving lateral frontal and lateral temporal inferior regions bilaterally. The patient underwent a series of exams, including neuropsychological tests, 123I-MIBG scintigraphy, cerebrospinal fluid examination, and genetic analysis. A second 18F-FDG PET showed an extensive remodulation of metabolic activity: relative higher concentration of the tracer in the prefrontal and inferior temporal cortex was no more detectable. Similarly, the diffuse reduced metabolic activity could not be traced anymore. Nonetheless, the metabolic activity still appeared reduced in the frontal lobe, in the anterior cingulate bilaterally, and in the anterior part of the hemispheric fissure. Taken together, clinical and neuroimaging features would point to a FTLD-like form. Furthermore, the diagnostic work-up was likely confounded by the anticholinergic drug on 18F-FDG PET, highlighting the importance of carefully checking the patient's pharmacology during the diagnostic process.Involuntary movements in an adolescent: what are the causes?

Ana Sofia Vaz, Nádia Brito, Lurdes Moura, Agostinho FernandesPMID: 31826904 DOI: 10.1136/bcr-2019-231398

Abstract

Involuntary movements can be a troublesome condition and represent a real challenge for emergency doctors, particularly for patients of paediatric age. We report a case of a 17-year-old boy with painful involuntary movements mostly affecting his mouth and lower limbs, but also the trunk. After reviewing the patient's history, it was revealed that the adolescent had had acute alcohol intoxication with severe acute agitation and therefore was given a single dose of 10 mg intravenous haloperidol. The concealment of the recent event posed serious difficulties in reaching the diagnosis. When the diagnosis of haloperidol-induced acute dystonia was made, 3 mg of intravenous biperiden was promptly administered with complete clinical resolution in 15 min.Influence of muscarinic M

Claudia Vingerhoets, Geor Bakker, Anouk Schrantee, Marieke van der Pluijm, Oswald J N Bloemen, Liesbeth Reneman, Matthan Caan, Jan Booij, Therese A M J van AmelsvoortPMID: 31252222 DOI: 10.1016/j.pscychresns.2019.06.005

Abstract

An increasing number of studies implicate the muscarinic cholinergic system in cognitive dysfunction associated with psychosis. This study examined the effect of muscarinic Mreceptor modulation on anterior cingulate cortex (ACC) and striatal choline concentrations and the relation with cognitive performance, as well as functional connectivity of cognitive networks. Thirty medication-free subjects with a psychosis spectrum disorder and 30 gender, age and IQ-matched healthy control subjects underwent

H-proton magnetic resonance spectroscopy (

H-MRS) twice, once after placebo and once after a single dose of biperiden (M

receptor antagonist, 4 mg). A subset of 19 psychotic subjects and 28 controls underwent resting-state functional magnetic resonance imaging (rs-fMRI) as well. No significant differences were found in ACC and striatal choline levels, nor in functional connectivity, between the two groups after placebo. Moreover, M

antagonism did not significantly affect choline levels or functional connectivity. No correlations were found between choline levels and cognition as well as psychotic symptoms. Our findings do not support an association between the cholinergic system and cognition and psychotic symptoms. However, the lack of group differences in choline concentrations and functional connectivity, both after biperiden and placebo, may indicate that there were no severe cholinergic abnormalities present in our sample.

Biperiden and mepazine effectively inhibit MALT1 activity and tumor growth in pancreatic cancer

Leonie Konczalla, Daniel R Perez, Nadine Wenzel, Gerrit Wolters-Eisfeld, Clarissa Klemp, Johanna Lüddeke, Annika Wolski, Dirk Landschulze, Chris Meier, Anika Buchholz, Dichao Yao, Bianca T Hofmann, Julia K Graß, Sarah L Spriestersbach, Katharina Grupp, Udo Schumacher, Christian Betzel, Svetlana Kapis, Theresa Nuguid, Pablo Steinberg, Klaus Püschel, Guido Sauter, Maximillian Bockhorn, Faik G Uzunoglu, Jakob R Izbicki, Cenap Güngör, Alexander T El GammalPMID: 31291468 DOI: 10.1002/ijc.32567

Abstract

MALT1 is a key mediator of NF-κB signaling and a main driver of B-cell lymphomas. Remarkably, MALT1 is expressed in the majority of pancreatic ductal adenocarcinomas (PDACs) as well, but absent from normal exocrine pancreatic tissue. Following, MALT1 shows off to be a specific target in cancer cells of PDAC without affecting regular pancreatic cells. Therefore, we studied the impact of pharmacological MALT1 inhibition in pancreatic cancer and showed promising effects on tumor progression. Mepazine (Mep), a phenothiazine derivative, is a known potent MALT1 inhibitor. Newly, we described that biperiden (Bip) is a potent MALT1 inhibitor with even less pharmacological side effects. Thus, Bip is a promising drug leading to reduced proliferation and increased apoptosis in PDAC cells in vitro and in vivo. By compromising MALT1 activity, nuclear translocation of c-Rel is prevented. c-Rel is critical for NF-κB-dependent inhibition of apoptosis. Hence, off-label use of Bip or Mep represents a promising new therapeutic approach to PDAC treatment. Regularly, the Anticholinergicum Bip is used to treat neurological side effects of Phenothiazines, like extrapyramidal symptoms.Blockade of muscarinic acetylcholine receptors facilitates motivated behaviour and rescues a model of antipsychotic-induced amotivation

Jonathan M Hailwood, Christopher J Heath, Benjamin U Phillips, Trevor W Robbins, Lisa M Saksida, Timothy J BusseyPMID: 30478410 DOI: 10.1038/s41386-018-0281-8